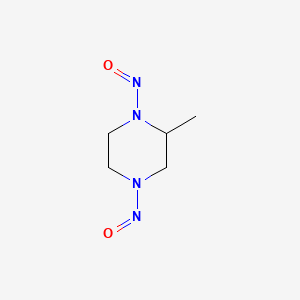
1,4-Dinitroso-2-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,4-dinitrosopiperazine: is a chemical compound with the molecular formula C5H10N4O2 and a molecular weight of 158.1585 g/mol . It is a derivative of piperazine, characterized by the presence of two nitroso groups attached to the nitrogen atoms in the piperazine ring and a methyl group at the second position. This compound is also known by other names such as 2-Methyldinitrosopiperazine and 2-Methyl-N,N’-dinitrosopiperazine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,4-dinitrosopiperazine typically involves the nitrosation of 2-methylpiperazine. The process can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is usually conducted at low temperatures to control the formation of the desired dinitroso compound .
Industrial Production Methods: Industrial production methods for 2-Methyl-1,4-dinitrosopiperazine are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the potential carcinogenic nature of nitrosamines .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-1,4-dinitrosopiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly studied.
Common Reagents and Conditions:
Reduction: Zinc powder in acetic acid or hydrogen with a palladium catalyst.
Oxidation: Specific oxidizing agents under controlled conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Reduction: Formation of 2-methylpiperazine.
Substitution: Formation of substituted piperazine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-1,4-dinitrosopiperazine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,4-dinitrosopiperazine involves its interaction with biological molecules, leading to the formation of reactive intermediates. These intermediates can cause DNA damage and mutations, contributing to its carcinogenic properties. The compound’s nitroso groups are key to its reactivity, enabling it to form adducts with nucleophilic sites in DNA and proteins .
Comparación Con Compuestos Similares
- N-Nitrosopiperazine
- N,N’-Dinitrosopiperazine
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
Comparison: 2-Methyl-1,4-dinitrosopiperazine is unique due to the presence of a methyl group at the second position of the piperazine ring, which can influence its reactivity and biological effects. Compared to other nitrosamines, it may exhibit different carcinogenic potentials and reactivity patterns due to this structural difference .
Propiedades
Número CAS |
55556-94-0 |
|---|---|
Fórmula molecular |
C5H10N4O2 |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
2-methyl-1,4-dinitrosopiperazine |
InChI |
InChI=1S/C5H10N4O2/c1-5-4-8(6-10)2-3-9(5)7-11/h5H,2-4H2,1H3 |
Clave InChI |
FGFXABWVPFHRID-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1N=O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















